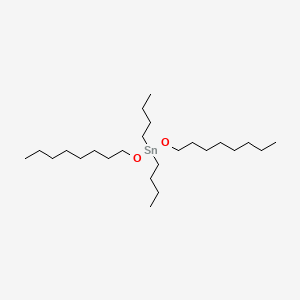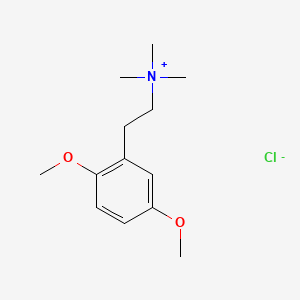![molecular formula C19H24ClNO2S B13737911 2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 14200-07-8](/img/structure/B13737911.png)
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with the molecular formula C19H24ClNO2S . This compound is known for its unique structure, which includes a benzylsulfanyl group attached to a phenyl ring, an acetyl group, and a dimethylazanium moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride involves several steps. One common method includes the reaction of 2-(2-benzylsulfanylphenyl)acetic acid with a suitable reagent to form the acetylated intermediate. This intermediate is then reacted with dimethylazanium chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s biological activity by interacting with acetylation sites on proteins .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride include other benzylsulfanyl derivatives and acetylated compounds. These compounds share similar structural features but may differ in their specific chemical properties and biological activities. For example, compounds like 2-(benzylsulfanyl)benzoic acid and 2-(benzylsulfanyl)acetophenone have similar benzylsulfanyl groups but differ in their functional groups and overall reactivity .
Eigenschaften
CAS-Nummer |
14200-07-8 |
|---|---|
Molekularformel |
C19H24ClNO2S |
Molekulargewicht |
365.9 g/mol |
IUPAC-Name |
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23NO2S.ClH/c1-20(2)12-13-22-19(21)14-17-10-6-7-11-18(17)23-15-16-8-4-3-5-9-16;/h3-11H,12-15H2,1-2H3;1H |
InChI-Schlüssel |
ZRZOLLDYZHIBNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCOC(=O)CC1=CC=CC=C1SCC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




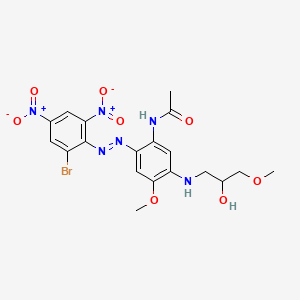

![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)
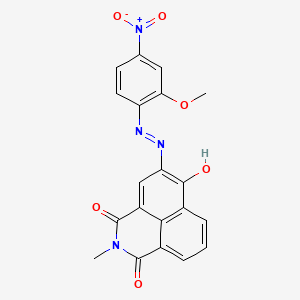

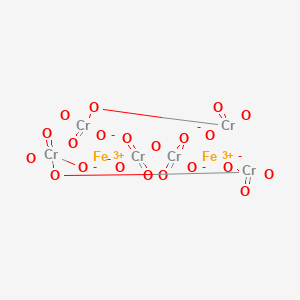
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)


